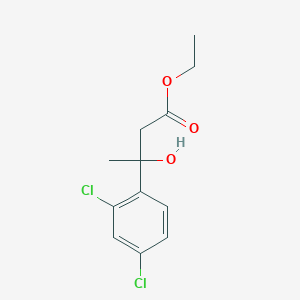

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate

Description

Properties

Molecular Formula |

C12H14Cl2O3 |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)9-5-4-8(13)6-10(9)14/h4-6,16H,3,7H2,1-2H3 |

InChI Key |

AVJDGWQVGAETLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxobutanoate.

Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxybutanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The hydroxybutanoate moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Oxo Groups

Key Compound: Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2)

- Molecular Formula : C₁₂H₁₂Cl₂O₃

- Molar Mass : 275.13 g/mol

- Structural Difference : Replaces the hydroxyl group with a ketone (oxo) at the β-position.

- This substitution also alters reactivity; oxo groups are more electrophilic, facilitating nucleophilic additions .

Additional Analog: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)

Positional Isomerism on the Aromatic Ring

Key Compound: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS: 221122-22-1)

- Molecular Formula : C₁₂H₁₃ClO₃

- Structural Difference : Single chlorine substituent at the 3-position of the phenyl ring instead of 2,4-dichloro substitution.

- The 2,4-dichloro configuration in the target compound enhances steric hindrance and electronic withdrawal, which may improve binding affinity in biological targets .

Additional Analog: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

Ester Group Variations

Key Compound : (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate

- Structural Difference: Methyl ester instead of ethyl ester; acrylate group replaces butanoate.

- Impact : The shorter acrylate chain and methyl ester reduce molecular weight (C₁₀H₉Cl₂O₃ vs. C₁₂H₁₄Cl₂O₃ for the target compound). The conjugated double bond in the acrylate may enhance UV absorption properties, relevant in analytical detection .

Simplified Structural Analogs

Key Compound: Ethyl 3-hydroxy-3-methylbutanoate (CAS: 18267-36-2)

- Molecular Formula : C₇H₁₄O₃

- Molar Mass : 146.18 g/mol

- Structural Difference : Lacks the dichlorophenyl group; features a methyl substituent instead.

- Impact : The absence of the aromatic ring drastically reduces molecular complexity and lipophilicity. This compound serves as a model for studying the effects of aromatic substituents on physical properties .

Data Table: Structural and Physical Properties

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12Cl2O3

- Molecular Weight : Approximately 263.12 g/mol

The compound features a dichlorophenyl group that enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Studies on related compounds have shown promising MIC values against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers significantly:

- Inflammatory Markers : Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated groups compared to controls .

Study on Cachexia Models

A notable study involved the administration of this compound in a mouse model of cancer cachexia. The key findings were:

- Weight Maintenance : Mice treated with the compound showed better weight maintenance compared to control groups.

- Muscle Preservation : There was a significant reduction in muscle atrophy, indicating protective effects against cachexia-related symptoms .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and 2,4-dichlorobenzaldehyde under basic conditions, followed by selective reduction of the keto group using NaBH₄ or catalytic hydrogenation. Key intermediates (e.g., ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate) should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%) .

- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Contradictions in yield (e.g., 60% vs. 75%) may arise from variations in catalyst (e.g., NaOH vs. KOH) or solvent polarity .

Q. How can the stereochemistry of the hydroxyl group in this compound be determined?

- Methodology : Use polarimetry or chiral HPLC to resolve enantiomers. For absolute configuration, perform X-ray crystallography on single crystals grown in ethanol/water mixtures. Evidence from structurally similar compounds (e.g., (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid) shows that crystallographic data can resolve chiral centers with >99% enantiomeric excess .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Follow GHS hazard codes (e.g., H315 for skin irritation) and use PPE (gloves, goggles). Store in airtight containers at 2–8°C to prevent hydrolysis. Safety data for analogs like Ethyl 4-chloro-3-hydroxybutanoate indicates moderate toxicity (LD₅₀ > 2000 mg/kg in rats), requiring controlled ventilation in labs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Experimental Design : Use Design of Experiments (DoE) to evaluate temperature (25–60°C), solvent (ethanol vs. THF), and catalyst loading (0.5–2.0 mol%). Contradictory reports on byproduct formation (e.g., over-reduction to the diol) suggest hydrogen pressure <1 atm is critical for selectivity .

Q. What mechanistic insights explain the regioselectivity of the Claisen-Schmidt condensation step?

- Analysis : Computational studies (DFT) on analogous systems (e.g., ethyl 3-(4-chlorophenyl)-3-oxobutanoate) reveal that electron-withdrawing groups (e.g., Cl) on the aryl ring stabilize the enolate intermediate, favoring β-ketoester formation. Experimental validation via kinetic isotope effects or isotopic labeling can confirm transition-state geometry .

Q. How does the 2,4-dichlorophenyl substituent influence the compound’s bioactivity in pesticidal applications?

- Data Interpretation : Compare bioassay results with structurally related pesticides (e.g., imazalil, a 2,4-dichlorophenyl-containing fungicide). The dichloro substitution enhances lipophilicity (logP ~3.5), improving membrane permeability, but may reduce aqueous solubility (<0.1 mg/mL), necessitating formulation studies .

Data Contradiction Resolution

Q. Why do different studies report varying melting points for this compound?

- Resolution : Polymorphism or residual solvents (e.g., ethanol vs. acetone) can alter melting points. Recrystallize the compound from multiple solvents (n-hexane, ethyl acetate) and analyze via DSC to identify stable polymorphs. Contradictions (e.g., 78°C vs. 82°C) often stem from impurities >2% .

Methodological Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Chiralpak AD-H column, 90:10 hexane/IPA |

| X-ray Crystallography | Absolute configuration | Mo Kα radiation, 100 K temperature |

| DFT Calculations | Mechanistic/regioselectivity prediction | B3LYP/6-311+G(d,p) basis set |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.